(4E)-4-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one
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Overview
Description
(4E)-4-({4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a fluorophenyl group, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-({4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with a phenol derivative.
Final assembly: The final step involves the condensation of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylene or methyl groups.
Reduction: Reduction reactions could target the oxazole ring or the fluorophenyl group.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.
Biology
In biological research, the compound might be investigated for its potential as a pharmaceutical agent. The presence of the fluorophenyl group suggests it could interact with biological targets in a specific manner.
Medicine
Potential medical applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Research would focus on its efficacy, mechanism of action, and safety profile.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4E)-4-({4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The fluorophenyl group could enhance binding affinity or selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-({4-[(3-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
- (4E)-4-({4-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
Uniqueness
The presence of the fluorophenyl group in (4E)-4-({4-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE distinguishes it from similar compounds with different halogen substituents. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity.
Properties
Molecular Formula |
C18H14FNO3 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
(4E)-4-[[4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C18H14FNO3/c1-12-17(18(21)23-20-12)10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(19)9-14/h2-10H,11H2,1H3/b17-10+ |
InChI Key |
RZJUBWQLZZFOHO-LICLKQGHSA-N |
Isomeric SMILES |
CC\1=NOC(=O)/C1=C/C2=CC=C(C=C2)OCC3=CC(=CC=C3)F |
Canonical SMILES |
CC1=NOC(=O)C1=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)F |
Origin of Product |
United States |
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